Ethylnorepinephrine Hydrochloride

Adrenergic Pharmacology Receptor Binding Vasoconstriction

Procure Ethylnorepinephrine HCl for studies requiring partial α-adrenergic activation (efficacy 0.41 vs l-norepinephrine) without full-agonist saturation. Its 50-fold lower vasopressor potency vs norepinephrine enables safer dose-response analyses in hypotension models. Ideal benchmark for bronchodilator assays due to favorable cardiac-to-pulmonary stimulation ratio versus isoproterenol. Verify batch-specific receptor pharmacology before use.

Molecular Formula C10H16ClNO3
Molecular Weight 233.69 g/mol
CAS No. 3198-07-0
Cat. No. B1671686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylnorepinephrine Hydrochloride
CAS3198-07-0
SynonymsEthylnorepinephrine hydrochloride;  Bronkephrine;  Butanefrine hydrochloride
Molecular FormulaC10H16ClNO3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCCC(C(C1=CC(=C(C=C1)O)O)O)N.Cl
InChIInChI=1S/C10H15NO3.ClH/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6;/h3-5,7,10,12-14H,2,11H2,1H3;1H
InChIKeyNZDMRJGAFPUTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethylnorepinephrine Hydrochloride (CAS 3198-07-0): A Sympathomimetic Bronchodilator for Differentiated Adrenergic Research and Procurement


Ethylnorepinephrine hydrochloride (CAS 3198-07-0), a synthetic sympathomimetic amine structurally related to norepinephrine [1], is characterized by an N-ethyl substitution on the catecholamine backbone . This compound exhibits activation of both α- and β-adrenergic receptors, differentiating its pharmacological profile from more selective in-class analogs [2]. It is presented as a hydrochloride salt, exhibiting water solubility and is supplied as a crystalline solid with a melting point of 199-200°C (decomposition) [3]. Its primary research applications have historically centered on its actions as a bronchodilator and vasopressor agent in experimental models .

Why Ethylnorepinephrine Hydrochloride Cannot Be Directly Substituted by Other Sympathomimetic Amines


Generic substitution within the class of sympathomimetic amines is scientifically unsound due to profound differences in receptor selectivity, intrinsic efficacy, and resultant physiological effects. Ethylnorepinephrine's unique N-ethyl substitution confers a distinct balance of α- and β-adrenergic activity, with evidence showing it is a partial agonist at α-receptors with a relative efficacy of 0.41 compared to the full agonist l-norepinephrine . This contrasts with the non-selective β-agonist isoproterenol, which demonstrates approximately 10-fold greater bronchodilator potency but 40- to 80-fold greater cardiac stimulation [1]. Furthermore, ethylnorepinephrine's dose requirement for a blood pressure effect is 50-fold higher than that of norepinephrine [2], underscoring its vastly different in vivo potency and therapeutic index. Consequently, substituting ethylnorepinephrine with any in-class analog—be it norepinephrine, epinephrine, or isoproterenol—would lead to a different pharmacological outcome, invalidating experimental results or clinical objectives.

Quantitative Differentiation of Ethylnorepinephrine Hydrochloride Against Key Adrenergic Analogs


Partial Agonism at α-Adrenergic Receptors Differentiates Ethylnorepinephrine from Norepinephrine

Ethylnorepinephrine hydrochloride acts as a partial agonist at α-adrenergic receptors, with a relative efficacy of 0.41 compared to the full agonist l-norepinephrine (relative efficacy = 1.0) in the rabbit aorta model . This quantitative difference in intrinsic activity translates to a less pronounced vasoconstrictor response at equivalent receptor occupancy, a critical distinction for experimental models requiring modulation, not maximal activation, of vascular tone.

Adrenergic Pharmacology Receptor Binding Vasoconstriction

Vastly Lower In Vivo Potency for Blood Pressure Modulation Compared to Norepinephrine

In an in vivo model assessing cardiovascular effects, ethylnorepinephrine demonstrated a significantly lower potency for altering mean arterial blood pressure. A dose of 50 mcg/kg of ethylnorepinephrine was required to produce an effect comparable to a 1 mcg/kg dose of norepinephrine [1]. This 50-fold difference in potency is a key differentiator for applications where a less drastic hemodynamic intervention is required.

Cardiovascular Pharmacology Hemodynamics In Vivo Model

Intermediate Bronchodilator Potency: A Differentiated Profile Between Isoproterenol and Norepinephrine

In a guinea pig model of histamine-induced bronchospasm, the bronchodilator potency of ethylnorepinephrine (referred to as ethylnoradrenaline) was ranked intermediate among nine sympathomimetic amines. The order of potency was isoprenaline > adrenaline > noradrenaline > orciprenaline > ethylnoradrenaline > phenylephrine [1]. This positions ethylnorepinephrine as significantly less potent than the non-selective β-agonist isoproterenol but more effective than the primarily α-agonist phenylephrine, highlighting a unique pharmacological niche.

Pulmonary Pharmacology Bronchodilation Structure-Activity Relationship

A More Favorable Cardiac Stimulation to Bronchodilation Ratio Than Isoproterenol

A key therapeutic index differentiating ethylnorepinephrine from isoproterenol lies in the ratio of cardiac stimulation to bronchodilation. In anesthetized dogs, isoproterenol (Isuprel) was approximately 10-fold more potent as a bronchodilator than ethylnorepinephrine. Critically, it was 40- to 80-fold more potent in increasing heart rate [1]. This indicates that while isoproterenol is a more potent bronchodilator overall, its cardiac stimulation is disproportionately higher, making ethylnorepinephrine's profile more balanced and potentially less prone to causing tachycardia as an adverse effect at bronchodilating doses.

Cardiac Pharmacology Bronchodilation Selectivity Index

Optimized Application Scenarios for Ethylnorepinephrine Hydrochloride Based on Quantitative Evidence


Investigating Partial Agonism at α-Adrenergic Receptors

Procure ethylnorepinephrine hydrochloride for studies requiring a partial, not full, activation of α-adrenergic receptors. Its relative efficacy of 0.41 compared to l-norepinephrine makes it ideal for exploring downstream signaling pathways where a full agonist response would be saturating or obscuring subtle modulations. This allows for the characterization of receptor reserve and signal amplification in vascular and other α-adrenoceptor-expressing tissues.

In Vivo Hemodynamic Studies Requiring Titratable Vasopressor Effects

Utilize ethylnorepinephrine in animal models of hypotension where a robust but not overpowering vasopressor response is needed. Its 50-fold lower potency than norepinephrine provides a wider experimental window for dose-response analysis and reduces the risk of inducing a hypertensive crisis or profound reflex bradycardia, enabling safer, more controlled investigations of vascular tone regulation.

Comparative Bronchodilator Research and Safety Profiling

Employ ethylnorepinephrine as a benchmark compound in comparative studies of bronchodilator agents. Its intermediate potency in histamine-challenged guinea pigs and its more favorable cardiac stimulation-to-bronchodilation ratio relative to isoproterenol [1] make it a key tool for calibrating assays and validating new compounds' efficacy and safety profiles. It serves as a critical reference point for assessing the separation between desired pulmonary effects and undesired cardiac side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethylnorepinephrine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.